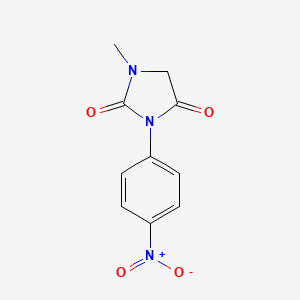

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMETUHFKFADYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441103 | |

| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92088-75-0 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92088-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione CAS number 92088-75-0"

Topic: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (CAS 92088-75-0) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers

A Core Scaffold for Non-Steroidal Anti-Androgen (NSAA) Development[1][2][3]

Executive Summary

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (CAS 92088-75-0) is a specialized heterocyclic compound belonging to the hydantoin class.[1][2] Structurally characterized by an N1-methylated imidazolidine-2,4-dione core substituted at the N3 position with a 4-nitrophenyl moiety, this molecule serves as a critical pharmacophore in the research of Non-Steroidal Anti-Androgens (NSAAs). It represents a simplified structural analog of clinically significant drugs such as Nilutamide , lacking the trifluoromethyl and 5,5-dimethyl substitutions. This simplification makes it an invaluable "probe molecule" for studying the electronic contributions of the nitro-aromatic system to Androgen Receptor (AR) binding affinity without steric interference.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 92088-75-0 |

| IUPAC Name | 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione |

| Molecular Formula | C₁₀H₉N₃O₄ |

| Molecular Weight | 235.19 g/mol |

| Core Scaffold | Hydantoin (Imidazolidine-2,4-dione) |

| Key Substituents | N1-Methyl group; N3-(4-Nitrophenyl) group |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |

| SMILES | CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[O-] |

High-Fidelity Synthesis Protocol

Methodology: The most robust route for synthesizing CAS 92088-75-0 with high regiochemical fidelity involves the Isocyanate Condensation Method . This approach utilizes Sarcosine (N-methylglycine) ethyl ester and 4-Nitrophenyl isocyanate. This pathway guarantees the correct placement of the methyl group at N1 and the aryl group at N3, avoiding the regioselectivity issues common in direct alkylation of unsubstituted hydantoins.

Reagents & Materials

-

Precursor A: Sarcosine ethyl ester hydrochloride (CAS 52605-49-9)

-

Precursor B: 4-Nitrophenyl isocyanate (CAS 100-28-7)

-

Base: Triethylamine (TEA) (Anhydrous)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Cyclization Agent: Hydrochloric acid (6M) or refluxing Ethanol

Step-by-Step Procedure

Phase 1: Urea Intermediate Formation

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sarcosine ethyl ester HCl (10.0 mmol, 1.54 g) in anhydrous DCM (50 mL).

-

Neutralization: Cool the suspension to 0°C in an ice bath. Add Triethylamine (22.0 mmol, 3.0 mL) dropwise over 10 minutes. The solution will clear as the free amine is liberated.

-

Addition: Dissolve 4-Nitrophenyl isocyanate (10.0 mmol, 1.64 g) in DCM (20 mL) and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the consumption of the isocyanate and formation of the urea intermediate.

Phase 2: Cyclization to Hydantoin

-

Solvent Swap: Evaporate the DCM under reduced pressure to yield the crude urea intermediate.

-

Cyclization: Redissolve the residue in Ethanol (40 mL) and add 6M HCl (5 mL).

-

Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. This acid-catalyzed step drives the intramolecular attack of the urea nitrogen onto the ester carbonyl, closing the ring and releasing ethanol.

-

Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

Phase 3: Purification

-

Isolation: The product will precipitate as a solid. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove trace acid and unreacted amine.

-

Recrystallization: Recrystallize from hot Ethanol/Acetone (9:1) to yield high-purity 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione .[1]

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Self-Validating Analytical Checkpoints

-

1H NMR (DMSO-d6):

-

δ 3.05 ppm (s, 3H): N-Methyl group (Diagnostic for N1 position).

-

δ 4.15 ppm (s, 2H): Methylene protons (C5-H) of the hydantoin ring.

-

δ 7.80 & 8.35 ppm (d, 4H): Para-substituted aromatic system (AA'BB' pattern).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at 236.07 m/z .

-

Visualization of Synthesis Workflow

Figure 1: Step-by-step synthesis workflow utilizing the isocyanate route to ensure regiochemical fidelity.

Biological Applications & Mechanism[8][9]

Pharmacophore Modeling (Anti-Androgen)

This compound is a structural template for Nilutamide (Anandron). In drug discovery, it is used to deconvolute the binding affinity contributions of the hydantoin ring versus the phenyl substituents.

-

Mechanism: The 4-nitro group is an electron-withdrawing group (EWG) that is critical for hydrogen bonding interactions within the ligand-binding domain (LBD) of the Androgen Receptor (AR).

-

Comparison: Unlike Nilutamide, CAS 92088-75-0 lacks the 5,5-dimethyl groups. This absence allows the hydantoin ring to adopt a flatter conformation, making it a useful negative control to test the necessity of steric bulk for preventing metabolic degradation or enhancing receptor fit.

Antimicrobial Potential

Hydantoin derivatives, specifically those with N3-aryl substitutions, have demonstrated bacteriostatic activity.[3] The 1-methyl substitution increases lipophilicity (LogP), potentially enhancing membrane permeability compared to the unmethylated analog.

Structural Logic & Signaling Pathway

The following diagram illustrates the structural relationship between CAS 92088-75-0 and the clinical drug Nilutamide, highlighting the "Structure-Activity Relationship" (SAR) logic.

Figure 2: SAR comparison showing how CAS 92088-75-0 serves as a simplified binding probe for the Androgen Receptor.

Safety & Handling

-

Hazard Classification: As a nitroaromatic compound, it should be treated as potentially toxic if inhaled or absorbed.

-

GHS Signal Word: WARNING.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

-

References

-

Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[4] "A Simple and Efficient One-Pot Synthesis of Hydantoins." Synlett, 28(17), 2285–2290.[4]

-

Zhang, D., Xing, X., & Cuny, G. D. (2006).[5] "Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization." Journal of Organic Chemistry, 71(4), 1750–1753.[5]

-

Organic Chemistry Portal. "Hydantoin Synthesis: Recent Literature and Methods."

-

BenchChem. "Comparative Analysis of Imidazolidine-2,4-dione Analogs in Biological Activity Screening."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CAS 92088-75-0."

Sources

- 1. 1522718-34-8|1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]

- 2. 351328-72-8,2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid hydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin - Google Patents [patents.google.com]

- 4. Hydantoin synthesis [organic-chemistry.org]

- 5. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]

Methodological & Application

"experimental protocol for 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione synthesis"

Application Note & Protocol

Topic: A Validated Protocol for the Laboratory-Scale Synthesis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (CAS: 92088-75-0). The synthetic strategy is based on the well-established reaction between an α-amino acid and an aryl isocyanate, which offers a reliable and efficient route to N1,N3-disubstituted hydantoins.[3] This protocol details the initial formation of a ureido intermediate from N-methylglycine (sarcosine) and 4-nitrophenyl isocyanate, followed by an acid-catalyzed intramolecular cyclization. The guide includes a thorough discussion of the reaction mechanism, safety precautions for handling hazardous reagents, purification by recrystallization, and detailed methods for structural characterization via NMR, FTIR, and mass spectrometry.

Introduction and Mechanistic Overview

The synthesis of hydantoin derivatives is a cornerstone of heterocyclic chemistry due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and antibacterial properties.[1][4] The method detailed herein involves a two-stage process beginning with the nucleophilic addition of the secondary amine of N-methylglycine to the highly electrophilic carbon of 4-nitrophenyl isocyanate. This reaction forms a stable N-substituted ureidoacetic acid intermediate. The subsequent and final step is an acid-catalyzed intramolecular cyclization. The addition of a strong acid protonates the terminal urea carbonyl, significantly enhancing the electrophilicity of its carbon atom. This activation facilitates a nucleophilic attack by the carboxylic acid group, leading to the formation of the five-membered imidazolidine-2,4-dione ring upon dehydration.

Reaction Scheme:

Caption: Reaction mechanism for the synthesis of the target hydantoin.

Materials and Equipment

All reagents should be of analytical grade and used without further purification unless otherwise noted.

| Reagent / Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| N-Methylglycine (Sarcosine) | 107-97-1 | C₃H₇NO₂ | 89.09 | Sigma-Aldrich |

| 4-Nitrophenyl isocyanate | 100-28-7 | C₇H₄N₂O₃ | 164.12 | Sigma-Aldrich |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Fisher Scientific |

| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | VWR |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |

Equipment:

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

-

NMR Spectrometer, FTIR Spectrometer, Mass Spectrometer

Critical Safety Precautions

A thorough risk assessment must be conducted before beginning this procedure.

-

Isocyanate Hazard: 4-Nitrophenyl isocyanate is a potent respiratory and skin sensitizer and is harmful if inhaled or swallowed.[5] All manipulations involving this reagent must be performed in a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a full-length lab coat, and chemical splash goggles.[7] Thin latex gloves are not suitable for handling isocyanates.[6]

-

Acid Hazard: Concentrated hydrochloric acid is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

-

Waste Disposal: All chemical waste, particularly isocyanate-contaminated materials, must be disposed of according to institutional and local hazardous waste regulations. Do not mix isocyanate waste with incompatible materials.

Detailed Experimental Protocol

Part A: Synthesis of the Ureido Intermediate

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylglycine (4.45 g, 50 mmol) in 50 mL of deionized water. Add sodium hydroxide (2.0 g, 50 mmol) and stir until a clear solution is obtained. Cool the flask in an ice bath.

-

Isocyanate Addition: In a separate beaker, dissolve 4-nitrophenyl isocyanate (8.21 g, 50 mmol) in 60 mL of dichloromethane (DCM).

-

Reaction: Transfer the isocyanate solution to a dropping funnel and add it dropwise to the stirring aqueous solution of N-methylglycine over 30-45 minutes. Maintain the reaction temperature below 10 °C.

-

Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted side products, such as diphenylurea from the reaction of the isocyanate with any moisture. The biphasic system allows the reaction to occur at the interface.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 3 hours.

-

Phase Separation: Transfer the mixture to a separatory funnel. Collect the aqueous (top) layer, which contains the sodium salt of the ureidoacetic acid intermediate. Wash the organic layer with 20 mL of deionized water and combine this wash with the initial aqueous layer. Discard the organic layer according to proper waste disposal procedures.

Part B: Cyclization and Purification

-

Acidification & Cyclization: Place the combined aqueous layer into a 250 mL round-bottom flask and cool it in an ice bath. Slowly add concentrated hydrochloric acid (~8-10 mL) with stirring until the pH is approximately 1-2. A precipitate of the ureidoacetic acid may form.

-

Heating: Attach a reflux condenser to the flask and heat the mixture in an oil bath to 80-90 °C for 2 hours.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold deionized water (2 x 25 mL) to remove any remaining acid and salts.

-

Drying: Dry the crude product in a vacuum oven at 60 °C overnight. The expected product is a pale yellow crystalline solid.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture.[4] Dissolve the solid in a minimum amount of hot ethanol. Add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione should be confirmed by spectroscopic analysis.

-

Appearance: Pale yellow crystalline solid.

-

Yield: Typical yields after recrystallization range from 70-85%.

-

Molecular Weight: 235.20 g/mol (for C₁₀H₉N₃O₄).[9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~ 8.30 (d, J ≈ 9.0 Hz, 2H, Ar-H ortho to NO₂)

-

δ ~ 7.85 (d, J ≈ 9.0 Hz, 2H, Ar-H meta to NO₂)

-

δ ~ 4.25 (s, 2H, -CH₂- in hydantoin ring)

-

δ ~ 3.00 (s, 3H, N-CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~ 170.0 (C=O, C4-amide)

-

δ ~ 155.0 (C=O, C2-urea)

-

δ ~ 146.5 (Ar-C attached to NO₂)

-

δ ~ 144.0 (Ar-C attached to N)

-

δ ~ 125.0 (Ar-CH ortho to NO₂)

-

δ ~ 118.5 (Ar-CH meta to NO₂)

-

δ ~ 50.0 (-CH₂- in hydantoin ring)

-

δ ~ 28.0 (N-CH₃)

-

-

FTIR (KBr, cm⁻¹):

-

~1775 cm⁻¹ (C=O, asymmetric stretch, C2-urea)

-

~1715 cm⁻¹ (C=O, symmetric stretch, C4-amide)

-

~1595 cm⁻¹ (aromatic C=C stretch)

-

~1520 cm⁻¹ (NO₂, asymmetric stretch)

-

~1345 cm⁻¹ (NO₂, symmetric stretch)

-

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 236.06.

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire experimental process.

Caption: High-level workflow for the synthesis and analysis.

References

-

Nam, G. et al. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

-

Jadhav, S. D. et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules. Available at: [Link]

-

Ling, T. S. et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2017). Synthesis of hydantoins. Available at: [Link]

-

Pojarlieff, I. G. et al. (2002). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones. Bulgarian Chemical Communications. Available at: [Link]

-

CPAChem. (2021). Safety data sheet for Phenyl isocyanate. Available at: [Link] (Note: Representative SDS for a related isocyanate).

-

Contreras, R. et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES. Available at: [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Available at: [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Available at: [Link]

-

Qabel, H. A. & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

de Oliveira, R. B. et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Sharma, A. et al. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. Available at: [Link]

-

Ríos-Gutiérrez, M. et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. Available at: [Link]

-

Aly, A. A. et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link]

-

Thoreauchem. (n.d.). 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione. Product Detail. Available at: [Link]

-

Sabbioni, G. & Schütze, D. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Archives of toxicology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. srrjournals.com [srrjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 7. lakeland.com [lakeland.com]

- 8. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione-92088-75-0 - Thoreauchem [thoreauchem.com]

Application Note: A Detailed Guide to the NMR and Mass Spectrometry Analysis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione

Executive Summary

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a member of the imidazolidine-2,4-dione (hydantoin) class of heterocyclic compounds.[1][2] This family of molecules is of significant interest in pharmaceutical development due to their diverse biological activities, including anticonvulsant and antiarrhythmic properties.[3][4] Accurate and comprehensive structural characterization is a critical prerequisite for any further investigation into a compound's therapeutic potential.

This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione. It leverages the synergistic power of High-Resolution Mass Spectrometry (HRMS) for unambiguous molecular formula determination and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for precise atomic connectivity mapping. The protocols herein are designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness for researchers in organic synthesis, medicinal chemistry, and analytical sciences.

Analytical Strategy: A Workflow for Unambiguous Elucidation

A logical and sequential workflow is essential for efficient and accurate structure determination. The process begins with establishing the elemental composition via HRMS, which then provides a crucial validation checkpoint for the detailed structural framework assembled through NMR spectroscopy.

Figure 1: Integrated workflow for the structural analysis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione.

High-Resolution Mass Spectrometry (HRMS)

Core Objective: To determine the exact mass of the molecule and confirm its elemental composition.

Scientific Rationale

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm).[5] This precision allows for the confident determination of a unique elemental formula. Electrospray Ionization (ESI) is selected as the ionization technique due to its "soft" nature, which minimizes in-source fragmentation and predominantly generates the protonated molecular ion [M+H]⁺, ideal for this purpose.[6]

Detailed Protocol

-

Sample Preparation:

-

Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of HPLC-grade methanol.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL for direct infusion.

-

-

Instrumentation and Parameters (ESI-TOF):

-

Ionization Mode: Positive Electrospray (ESI+)

-

Analyzer: Time-of-Flight (TOF)

-

Capillary Voltage: 3.0–4.0 kV

-

Drying Gas (N₂): 8–10 L/min

-

Gas Temperature: 180–220 °C

-

Mass Range: m/z 50–750

-

Internal Calibration: Use a suitable lock mass or perform post-acquisition calibration to ensure high mass accuracy.

-

-

Data Interpretation:

-

The theoretical exact mass of C₁₀H₉N₃O₄ is 235.0593 u.

-

The expected protonated ion [M+H]⁺ (C₁₀H₁₀N₃O₄⁺) has a theoretical m/z of 236.0671.

-

A measured m/z value within 5 ppm of the theoretical value provides strong evidence for the proposed formula.

-

Anticipated Data Summary

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O₄ |

| Theoretical Exact Mass [M] | 235.0593 |

| Theoretical m/z [M+H]⁺ | 236.0671 |

| Observed m/z [M+H]⁺ | ~236.067 |

| Mass Error | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Objective: To determine the precise connectivity of atoms and the overall topology of the molecule.

Scientific Rationale

NMR spectroscopy is an unparalleled technique for elucidating the structure of organic compounds in solution.[7][8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon framework and their interconnections.

Detailed Protocol: Sample Preparation

-

Accurately weigh 5–15 mg of the compound into a clean, dry 5 mm NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, particulate-free solution is essential for high-quality spectra.

1D NMR Experiments: Building the Framework

This experiment provides information about the chemical environment, number, and neighboring protons for each unique proton in the molecule.

-

Expected Resonances:

-

~8.3 ppm (d, 2H): Protons on the nitrophenyl ring ortho to the NO₂ group. Their significant downfield shift is due to the strong electron-withdrawing nature of the nitro group.

-

~7.8 ppm (d, 2H): Protons on the nitrophenyl ring meta to the NO₂ group.

-

~4.3 ppm (s, 2H): Methylene protons (-CH₂-) of the imidazolidine ring. The singlet nature indicates no adjacent protons.

-

~3.2 ppm (s, 3H): Methyl protons (-CH₃) attached to the nitrogen atom.

-

This experiment identifies all unique carbon environments. Proton decoupling is used to simplify the spectrum to a series of singlets.[9]

-

Expected Resonances:

-

~165-175 ppm: Carbonyl carbons (C=O). Two distinct signals are expected.

-

~150-120 ppm: Aromatic carbons. Four signals are anticipated due to the symmetry of the para-substituted ring.

-

~45-55 ppm: Methylene carbon (-CH₂-).

-

~25-35 ppm: Methyl carbon (-CH₃).

-

This experiment is used to differentiate carbon types.

-

Expected Outcome:

-

Positive Signals: CH (aromatic) and CH₃ (methyl) carbons.

-

Negative Signal: CH₂ (methylene) carbon.

-

Absent Signals: Quaternary carbons (carbonyls and substituted aromatic carbons).

-

2D NMR Experiments: Confirming Connectivity

Two-dimensional NMR is crucial for assembling the fragments identified in 1D spectra into the final molecular structure.[10]

Figure 2: Key Heteronuclear Multiple Bond Correlation (HMBC) pathways confirming the core structure.

-

Purpose: Identifies protons that are spin-coupled (typically on adjacent carbons).

-

Expected Correlation: A cross-peak between the two aromatic doublets (~8.3 and ~7.8 ppm), confirming their ortho relationship.

-

Purpose: Correlates protons to their directly attached carbons (¹JCH).

-

Expected Correlations:

-

Aromatic protons to their respective aromatic carbons.

-

Methylene protons (~4.3 ppm) to the methylene carbon (~45-55 ppm).

-

Methyl protons (~3.2 ppm) to the methyl carbon (~25-35 ppm).

-

-

Purpose: Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key experiment for assembling the molecular skeleton.

-

Critical Correlations for Structural Proof:

-

From Methyl Protons (~3.2 ppm): A strong correlation to the adjacent carbonyl carbon and the methylene carbon, confirming the N-CH₃ linkage.

-

From Methylene Protons (~4.3 ppm): Correlations to both carbonyl carbons, proving its position between them.

-

From Aromatic Protons (~7.8 ppm): A correlation to the carbonyl carbon attached to the phenyl ring, definitively linking the two ring systems.

-

Conclusion

The combined application of High-Resolution Mass Spectrometry and a comprehensive suite of NMR experiments provides an unequivocal structural determination of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione. HRMS confirms the elemental formula C₁₀H₉N₃O₄, while the detailed analysis of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra allows for the complete and unambiguous assignment of all proton and carbon signals, verifying the atomic connectivity. This robust, multi-technique approach ensures the highest level of confidence in the structural identity of the synthesized compound, a fundamental requirement for its further study and development.

References

-

PubMed. (n.d.). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Retrieved February 14, 2026, from [Link]

- Tavener, S. J., et al. (2010).

-

Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography---Atmospheric Pressure Ionization---Mass Spectrometry (HPLC-API-MS) in Forensic Applications | Request PDF. Retrieved February 14, 2026, from [Link]

-

PubMed. (n.d.). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved February 14, 2026, from [Link]

-

PubMed. (n.d.). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Retrieved February 14, 2026, from [Link]

-

YouTube. (2021, April 13). High Resolution Mass Spectrometry (HRMS) and nitrogen rule. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... | Download Scientific Diagram. Retrieved February 14, 2026, from [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved February 14, 2026, from [Link]

-

UvA-DARE (Digital Academic Repository). (n.d.). Discovery, design, and synthesis of anti-metastatic lead phenylmethylene hydantoins inspired by marine natural products. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved February 14, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1-nitro-2,4-imidazolidinedione. Retrieved February 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazolidines synthesis. Retrieved February 14, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

MDPI. (n.d.). Imidazole-Based Monomer as Functional Unit for the Specific Detection of Paraxanthine in Aqueous Environments. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved February 14, 2026, from [Link]

-

NIST WebBook. (n.d.). 2,4-Imidazolidinedione, 1-methyl-. Retrieved February 14, 2026, from [Link]

-

EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved February 14, 2026, from [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 14, 2026, from [Link]

-

PubMed. (n.d.). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A mass spectrometry primer for mass spectrometry imaging. Retrieved February 14, 2026, from [Link]

-

Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved February 14, 2026, from [Link]

Sources

- 1. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. vaia.com [vaia.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

"developing bioassays for imidazolidine-2,4-dione compounds"

From Solubility Optimization to High-Content Screening

Abstract

Imidazolidine-2,4-dione (hydantoin) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin) and modern anti-androgens (e.g., Enzalutamide).[1] However, their development is frequently stalled by two distinct challenges: poor aqueous solubility due to high-energy crystal packing and state-dependent pharmacology that defies standard assay conditions. This application note provides a self-validating roadmap for developing robust bioassays for hydantoin derivatives, focusing on Voltage-Gated Sodium Channels (VGSC) and Androgen Receptor (AR) modulation.

Section 1: Compound Solubilization & Handling

The Challenge: Hydantoins possess strong intermolecular hydrogen bonding (amide-like NH groups), resulting in high melting points and "brick dust" insolubility. Standard DMSO dilutions often precipitate upon contact with aqueous media, causing false negatives in potency assays.

Protocol 1: The "Solubility Bridge" Method

Do not spike 100% DMSO stock directly into the assay well. Use an intermediate dilution step to prevent "crashing out."

-

Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM. Sonicate at 40°C for 15 mins to ensure disruption of crystal lattice.

-

Intermediate Plate: Dilute stock 1:20 in assay buffer (containing 0.1% Pluronic F-127) to create a 500 µM working solution (5% DMSO).

-

Validation Step: Centrifuge this intermediate plate at 2000 x g for 5 mins. Measure OD600. If OD > 0.05, precipitation has occurred.

-

-

Final Addition: Transfer from Intermediate Plate to Assay Plate (final DMSO < 0.5%).

| Parameter | Standard Hydantoin | 1-Benzenesulfonyl Derivative |

| Solubility Profile | pH-independent (Neutral) | pH-dependent (Acidic pKa) |

| Risk Factor | Crystallization in media | Precipitation in acidic buffers |

| Mitigation | Add 0.1% Pluronic F-127 | Maintain buffer pH > 7.4 |

Section 2: Primary Screening – VGSC Membrane Potential Assay

Target Context: Phenytoin-like hydantoins function as state-dependent sodium channel blockers . They bind preferentially to the inactivated state of the channel. Standard patch-clamp protocols that hold cells at resting potential (-80 mV) will miss these compounds. You must drive the channel into an inactivated state to detect potency.

Experimental Logic: The "Veratridine Shift"

Since high-throughput patch clamp is slow, we use a Fluorescence Resonance Energy Transfer (FRET) or membrane potential dye assay. To mimic the "inactivated state" binding, we use Veratridine , a toxin that prevents channel inactivation, keeping the channel open and causing sustained depolarization.[2] Hydantoins effectively block this sustained depolarization.

Protocol 2: FLIPR/FlexStation Membrane Potential Assay

Cell Line: HEK293 stably expressing NaV1.5 or NaV1.7.

-

Cell Plating: Seed 15,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight.

-

Dye Loading: Remove media. Add 20 µL of Membrane Potential Dye (Blue or Red kit) dissolved in HBSS + 20 mM HEPES.

-

Critical: Do not wash.[2] Incubate 30 mins at 37°C.

-

-

Compound Addition (Pre-incubation): Add 10 µL of test hydantoin. Incubate 15 mins.

-

Why? Hydantoins differ from pore blockers (like TTX); they require time to access the lipid-facing binding site.

-

-

Agonist Stimulation: Inject Veratridine (EC80 concentration, typically 10-20 µM) via the instrument's fluidics.

-

Readout: Measure fluorescence kinetics for 180 seconds.

Data Visualization: VGSC Assay Workflow

Caption: Workflow for Voltage-Gated Sodium Channel screening. Veratridine forces depolarization; active hydantoins blunt this response.

Section 3: Secondary Screening – AR Nuclear Translocation

Target Context: For Enzalutamide analogs, the mechanism is Androgen Receptor (AR) antagonism . These compounds prevent the AR from translocating to the nucleus even in the presence of androgens (like DHT).

Protocol 3: High-Content Screening (HCS)

System: GFP-AR fusion protein expressed in PC3 or HeLa cells.

-

Seeding: Plate GFP-AR cells in 384-well imaging plates.

-

Antagonist Treatment: Add hydantoin derivative (serial dilution) for 1 hour.

-

Agonist Challenge: Add Dihydrotestosterone (DHT, 10 nM). Incubate 2 hours.

-

Fixation: Fix with 4% Paraformaldehyde containing Hoechst 33342 (nuclear stain).

-

Imaging: Acquire images on HCS system (e.g., ImageXpress, CellInsight).

-

Channel 1 (Blue): Nuclei (Hoechst).

-

Channel 2 (Green): AR-GFP.[3]

-

-

Analysis: Calculate the Nuclear/Cytoplasmic (N/C) Ratio .

-

Hit Definition: Compounds that maintain a low N/C ratio (< 1.0) in the presence of DHT.[3]

-

Mechanistic Pathway: AR Translocation Logic

Caption: Competitive antagonism by hydantoins prevents HSP90 dissociation or nuclear import, sequestering AR in the cytoplasm.

Section 4: ADME Profiling – CYP Inhibition

The Risk: The hydantoin ring is historically associated with non-linear pharmacokinetics (e.g., Phenytoin) and induction/inhibition of Cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 .

Protocol 4: Luminescent CYP Inhibition Assay (P450-Glo)

-

Enzyme Mix: Prepare recombinant CYP2C9 membranes with NADPH regeneration system.

-

Substrate: Use Luciferin-H (specific for 2C9).

-

Reaction:

-

Incubate Enzyme + Hydantoin + Substrate for 20 mins at 37°C.

-

Add Luciferin Detection Reagent.

-

-

Readout: Luminescence is proportional to CYP activity.

-

Interpretation: Decreased luminescence = CYP Inhibition.

-

Control: Use Sulfaphenazole as a positive control inhibitor for CYP2C9.

-

References

-

Molecular Devices. (2023). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]

-

PubChem. (2023). Phenytoin - Compound Summary (Mechanism of Action). Retrieved from [Link]

-

Bernales, S., et al. (2012). High-Content Screening for Androgen Receptor Nuclear Translocation.[4][5][6][7] Assay Guidance Manual. Retrieved from [Link]

-

FDA Guidance. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[8] Retrieved from [Link][8]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]

- 3. High-Content Positional Biosensor Screening Assay for Compounds to Prevent or Disrupt Androgen Receptor and Transcriptional Intermediary Factor 2 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Content Analysis of Constitutive Androstane Receptor Nuclear Translocation | Springer Nature Experiments [experiments.springernature.com]

- 5. innoprot.com [innoprot.com]

- 6. High-Content Screening Campaign to Identify Compounds That Inhibit or Disrupt Androgen Receptor-Transcriptional Intermediary Factor 2 Protein-Protein Interactions for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. lnhlifesciences.org [lnhlifesciences.org]

Application Note: A Systematic Protocol for Assessing the Anticoagulant Activity of Novel Imidazolidine-2,4-dione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The imidazolidine-2,4-dione ring system, a heterocyclic scaffold commonly known as hydantoin, is a cornerstone in medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological activities, including antidiabetic, anticancer, and antimicrobial effects[1][2]. While extensively studied for these properties, the potential of imidazolidine-2,4-diones as a novel class of anticoagulants remains a compelling and underexplored frontier.

The management of thromboembolic disorders relies heavily on anticoagulant therapy. However, existing agents have limitations, creating a persistent need for new drugs with improved safety profiles, predictable pharmacokinetics, and targeted mechanisms of action[3][4]. This document provides a comprehensive, multi-stage protocol for the systematic evaluation of imidazolidine-2,4-dione derivatives to identify and characterize their potential anticoagulant activity. As the precise mechanism of action for this compound class is unknown, this guide is structured as a hierarchical screening cascade, moving from broad-based plasma clotting assays to specific enzyme inhibition and finally to preclinical in vivo validation.

Mechanistic Foundation: The Coagulation Cascade

A thorough understanding of the coagulation cascade is essential for designing and interpreting anticoagulant assays. Coagulation is a complex enzymatic process involving a series of zymogen-to-serine protease conversions, culminating in the formation of a stable fibrin clot. The cascade is traditionally divided into the extrinsic, intrinsic, and common pathways[5].

-

The Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of vascular injury. This is the primary physiological initiator of coagulation[5][6].

-

The Intrinsic Pathway: Activated when blood comes into contact with negatively charged surfaces. While its role in initiating clotting in vivo is debated, it is crucial for amplifying fibrin formation[5][7].

-

The Common Pathway: The point of convergence for the extrinsic and intrinsic pathways, where Factor X is activated (FXa). FXa, along with its cofactor Factor Va, converts prothrombin (Factor II) into thrombin (Factor IIa), the central enzyme in coagulation[7][8]. Thrombin then cleaves soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a clot[5].

Most modern anticoagulants exert their effect by directly targeting key enzymes in the common pathway, such as Factor Xa or thrombin[8][9].

Caption: The Coagulation Cascade.

Stage 1: Primary Screening with Global Coagulation Assays

The initial step is to determine if the test compounds have any effect on overall plasma clotting time. The Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) assays are the gold standard for this purpose. They are inexpensive, rapid, and provide valuable initial mechanistic clues by assessing different arms of the coagulation cascade[6].

Scientific Rationale

-

Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways (Factors VII, X, V, II, and Fibrinogen)[6][10]. A prolonged PT suggests inhibition of one or more of these factors.

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and Fibrinogen)[6][11]. A prolonged aPTT points toward inhibition within these pathways.

By comparing the results of both assays, we can form an early hypothesis about the compound's target area. For example, a compound that prolongs the aPTT but not the PT is likely targeting the intrinsic pathway specifically[11]. A compound prolonging both assays is likely targeting the common pathway[11].

Experimental Protocol: PT and aPTT Assays

Materials:

-

Test Imidazolidine-2,4-dione compounds dissolved in a suitable vehicle (e.g., DMSO), with a vehicle-only control.

-

Platelet-poor plasma (PPP), prepared by double centrifugation of citrated whole blood from healthy donors.

-

PT reagent (containing tissue factor/thromboplastin and calcium)[10].

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[12].

-

Calcium Chloride (CaCl₂) solution (typically 25 mM)[12].

-

Coagulometer (mechanical or optical).

-

Incubator/water bath at 37°C.

Procedure:

-

Preparation: Pre-warm all reagents, plasma samples, and the coagulometer to 37°C[12].

-

Sample Incubation: In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of the test compound solution (or vehicle control) at various concentrations. Incubate for a defined period (e.g., 3-5 minutes) at 37°C.

-

PT Assay:

-

Add 200 µL of pre-warmed PT reagent to the cuvette.

-

The coagulometer will automatically start timing and will stop when a clot is detected. Record the clotting time in seconds.

-

-

aPTT Assay:

-

To the incubated plasma-compound mixture, add 100 µL of pre-warmed aPTT reagent.

-

Incubate for exactly the time recommended by the reagent manufacturer (e.g., 3-5 minutes) to allow for activation of the intrinsic pathway[12].

-

Add 100 µL of pre-warmed CaCl₂ solution to initiate clotting.

-

The coagulometer will measure and record the time to clot formation.

-

-

Data Analysis: Perform all tests in triplicate. Calculate the mean clotting time for each compound concentration. The results can be expressed as absolute clotting time (seconds) or as a ratio relative to the vehicle control.

Stage 2: Mechanistic Elucidation and Target Identification

Compounds that demonstrate significant activity in the primary screening assays must be further investigated to identify their specific molecular target. This involves moving from global clotting assays to more specific functional and enzymatic assays.

Caption: Hierarchical workflow for screening.

Protocol: Thrombin Time (TT) Assay

Rationale: The TT assay directly assesses the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin[7]. A prolonged TT is a strong indicator of direct thrombin inhibition or interference with fibrin polymerization.

Procedure:

-

Prepare incubated plasma-compound mixtures as described in section 3.2.

-

Add a standardized, low concentration of thrombin reagent to the mixture.

-

The coagulometer measures the time to clot formation.

-

A prolonged clotting time compared to the control indicates potential inhibition of thrombin activity.

Protocol: Chromogenic Factor-Specific Assays (e.g., Anti-FXa, Anti-FIIa)

Rationale: These assays quantify the inhibitory activity of a compound against a specific, isolated coagulation factor, typically Factor Xa or Thrombin (Factor IIa). This is the definitive step to confirm the molecular target and determine potency (e.g., IC50 value). The principle involves the factor cleaving a synthetic chromogenic substrate, releasing a colored molecule. The inhibitor reduces the rate of color formation[13].

Procedure (General Principle):

-

In a 96-well microplate, add a buffer solution, a known amount of purified human Factor Xa or Thrombin, and various concentrations of the test compound (or vehicle control).

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Add a chromogenic substrate specific for the enzyme (e.g., S-2765 for FXa).

-

Use a microplate reader to measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).

-

Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC50 value.

Data Presentation

Summarize the in vitro data in a clear, tabular format to facilitate comparison between compounds.

| Compound ID | PT (sec) @ 50µM | aPTT (sec) @ 50µM | TT (sec) @ 50µM | Anti-FXa IC50 (µM) | Anti-FIIa IC50 (µM) |

| Control | 12.5 ± 0.4 | 35.2 ± 1.1 | 18.1 ± 0.5 | > 100 | > 100 |

| IZD-001 | 38.7 ± 1.5 | 65.4 ± 2.3 | 19.5 ± 0.8 | 0.25 | > 50 |

| IZD-002 | 13.1 ± 0.6 | 37.8 ± 1.9 | 88.2 ± 3.1 | > 50 | 0.52 |

| IZD-003 | 12.8 ± 0.3 | 72.1 ± 2.8 | 18.9 ± 0.7 | > 50 | > 50 |

Table 1: Hypothetical screening data for a series of Imidazolidine-2,4-dione (IZD) compounds. IZD-001 shows characteristics of a Factor Xa inhibitor, IZD-002 a thrombin inhibitor, and IZD-003 an intrinsic pathway inhibitor.

Stage 3: In Vivo Validation in Preclinical Models

Promising candidates with potent and selective in vitro activity must be evaluated in vivo to assess their antithrombotic efficacy and associated bleeding risk. Animal models of thrombosis are crucial for this validation step[14][15].

Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Rationale: This widely used model mimics thrombosis following endothelial injury[16]. It is a robust method to evaluate the ability of an antithrombotic agent to prevent or delay the formation of an occlusive thrombus in vivo.

Animals:

-

Male Wistar rats or C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

-

Anesthesia and Surgery: Anesthetize the animal (e.g., with isoflurane). Surgically expose the common carotid artery.

-

Compound Administration: Administer the test imidazolidine-2,4-dione compound via a relevant route (e.g., intravenous or oral gavage) at various doses. Include a vehicle control group.

-

Thrombus Induction: Place a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) on the surface of the artery for a few minutes to induce oxidative injury to the endothelium[16].

-

Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe placed downstream of the injury site.

-

Endpoint Measurement: The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow. A significant delay or prevention of occlusion in the treated groups compared to the vehicle group indicates efficacy. The thrombus can also be excised and weighed at the end of the experiment.

Safety Assessment: Tail Transection Bleeding Time

Rationale: The primary adverse effect of any anticoagulant is an increased risk of bleeding. A simple bleeding model is essential to establish the therapeutic window of a lead candidate.

Procedure:

-

Following compound administration at therapeutic and supra-therapeutic doses, anesthetize the animal.

-

Transect the distal portion of the tail (e.g., 3 mm from the tip) with a scalpel.

-

Gently blot the tail with filter paper every 30 seconds until bleeding stops.

-

The time from transection to the cessation of bleeding is the bleeding time. A significant prolongation of bleeding time indicates potential safety concerns.

Conclusion

This application note outlines a logical and comprehensive protocol for the discovery and preclinical characterization of imidazolidine-2,4-dione derivatives as potential novel anticoagulants. By following this systematic cascade—from broad plasma-based assays to specific enzymatic and in vivo models—researchers can efficiently identify active compounds, elucidate their mechanism of action, and evaluate their therapeutic potential. This structured approach ensures scientific rigor and provides a clear path for advancing promising candidates in the drug development pipeline.

References

-

Liang, X., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry. [Link]

-

ResearchGate. (n.d.). Anticoagulants and their targets within the coagulation cascade. [Link]

-

Leadley, R. J., et al. (2000). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. In Antithrombotics. Humana Press. [Link]

-

Leadley, R. J., et al. (2000). In vivo models for the evaluation of antithrombotics and thrombolytics. Methods in Molecular Medicine. [Link]

-

Shi, D., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Tariq, M. A., & Tuma, F. (2023). Anticoagulation. In StatPearls. StatPearls Publishing. [Link]

-

Al-Obeidi, F. A., & Mousa, S. A. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences. [Link]

-

Li, Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design. [Link]

-

Nature Reviews Cardiology. (2018). Thrombosis, anticoagulants and the clotting cascade. YouTube. [Link]

-

Jasim, R. H., & Ashkah, T. R. (n.d.). Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT) – Significance, Indications, Procedures, and Normal Ranges. Al-Mustaqbal University College. [Link]

-

Bhat, Z. A. (2023). Coagulation cascade & anticoagulants. Slideshare. [Link]

-

ResearchGate. (n.d.). Coagulation cascade and anticoagulant drug targets. [Link]

-

Al-Obeidi, F. A., & Mousa, S. A. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. ResearchGate. [Link]

-

Bakr, A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. [Link]

-

Zoorob, R. J., & Cender, D. (2023). Partial Thromboplastin Time, Activated. Medscape. [Link]

-

Vitro Scient. (n.d.). PROTHROMBIN TIME. [Link]

-

Olson, J. D. (2005). Coagulation Assays. Circulation. [Link]

-

Liang, X., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Semantic Scholar. [Link]

-

UC San Diego Comparative Phenotyping Core. (n.d.). Activated Partial Prothrombin Time (aPPT). [Link]

-

Tran, H. (2018). Assessing Novel Oral Anticoagulants. U.S. Pharmacist. [Link]

-

Cheng, X. C., et al. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. [Link]

-

de Moraes, J., et al. (2024). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy. [Link]

-

Douxfils, J., et al. (2016). Perioperative Management of New Anticoagulants: Novel Drugs and Concepts. Anesthesiology. [Link]

-

Astuti, E. J., et al. (2023). A Deep Overview of Anticoagulant Drugs: Recent Synthesis and Their Activity Assay. Indonesian Journal of Pharmacy. [Link]

-

Neun, B. W., & Sun, F. (2017). In Vitro models for thrombogenicity testing of blood-recirculating medical devices. Expert Review of Medical Devices. [Link]

-

Cuker, A. (2013). Coagulation Testing For New Oral Anticoagulants. Maedica. [Link]

-

Rajput, P. S., & Baseer, M. A. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. [Link]

-

Eby, C. (2013). Novel anticoagulants and laboratory testing. International Journal of Laboratory Hematology. [Link]

-

Wieckowska, A., et al. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. Molecules. [Link]

-

Alegaon, S. G., et al. (2014). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. rjpn.org [rjpn.org]

- 3. uspharmacist.com [uspharmacist.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. vitroscient.com [vitroscient.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. grtc.ucsd.edu [grtc.ucsd.edu]

- 13. apsf.org [apsf.org]

- 14. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]

- 15. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cellular Uptake and Imaging of Fluorescently-Tagged Imidazolidinediones

Abstract

Imidazolidinediones, particularly the thiohydantoin subclass (e.g., Enzalutamide, Nilutamide), represent a critical scaffold in the treatment of castration-resistant prostate cancer (CRPC). These molecules function primarily by antagonizing the Androgen Receptor (AR), preventing its nuclear translocation and DNA binding. However, visualizing the precise intracellular kinetics of these lipophilic small molecules remains a challenge due to non-specific membrane intercalation and fluorescence quenching.

This Application Note provides a validated framework for the design, synthesis, and imaging of fluorescently-tagged imidazolidinediones. We detail protocols for live-cell confocal microscopy to track AR translocation and flow cytometry for quantitative uptake analysis, emphasizing the critical balance between fluorophore brightness and pharmacophore preservation.

Part 1: Probe Design & Chemical Considerations[1]

The "Linker Logic"

The most common failure mode in small molecule imaging is the ablation of binding affinity by the bulky fluorophore. For imidazolidinediones targeting the AR, the ligand-binding domain (LBD) is hydrophobic and sterically restricted.

-

Attachment Point: Structure-Activity Relationship (SAR) data indicates that the N-methyl group or the para-position of the phenyl ring on the hydantoin scaffold often tolerates modification.

-

Linker Selection: A polyethylene glycol (PEG) linker (n=2-4) is recommended over alkyl chains to improve water solubility and reduce non-specific hydrophobic aggregation in the cytoplasm.

-

Fluorophore Choice:

-

BODIPY: Preferred for live-cell imaging due to high quantum yield, neutral charge (passive diffusion), and narrow emission spectra.

-

FITC/Fluorescein: Less ideal due to pH sensitivity in acidic organelles (lysosomes/endosomes) and rapid photobleaching.

-

Coumarin: Good for blue channels but requires UV excitation, which is phototoxic to live cells.

-

Fluorophore Performance Comparison

| Fluorophore Class | Hydrophobicity (LogD) | Photostability | Stokes Shift | Application Suitability |

| BODIPY FL | High (Lipophilic) | High | Small (~10-20 nm) | Best for membrane permeability & AR tracking. |

| Fluorescein (FITC) | Low (Charged) | Low | Medium (~25 nm) | Poor (pH sensitive; requires permeabilization). |

| Rhodamine B | Moderate | Moderate | Large (~60 nm) | Good for mitochondrial counter-staining. |

| Cyanine (Cy5) | Moderate | High | Large (~20 nm) | Excellent for deep tissue/in vivo, but bulky. |

Part 2: Experimental Workflow

The following diagram outlines the critical path from probe synthesis to data analysis.

Caption: Figure 1. End-to-end workflow for validating fluorescent small molecule probes.

Part 3: Protocols

Protocol A: Live-Cell Confocal Imaging of AR Translocation

Objective: Visualize the shift of the imidazolidinedione probe from the cytoplasm to the nucleus upon AR binding.

Materials:

-

Cells: LNCaP (AR-positive) and PC3 (AR-negative control).

-

Media: Phenol-red free RPMI 1640 (essential to reduce autofluorescence).

-

Probe: BODIPY-Enzalutamide analog (stock 1 mM in DMSO).

-

Counter-stains: Hoechst 33342 (Nuclear), LysoTracker Red (Lysosomal).

Step-by-Step Methodology:

-

Seeding: Plate

cells on poly-L-lysine coated glass-bottom confocal dishes (35 mm). Incubate for 24h. -

Starvation: Replace media with charcoal-stripped serum media for 16h prior to imaging. Rationale: Removes endogenous androgens that compete with the probe.

-

Pre-incubation (Nuclei): Add Hoechst 33342 (1 µg/mL) for 10 mins. Wash 1x with warm PBS.

-

Pulse Treatment:

-

Prepare loading solution: 100 nM fluorescent probe in warm phenol-red free media.

-

Critical Control: Pre-treat one well with 10 µM unlabeled Enzalutamide (100x excess) for 30 mins to block specific binding sites (Competition Assay).

-

-

Acquisition:

-

Mount dish in a stage-top incubator (

, 5% -

Add probe solution.

-

Acquire images every 2 mins for 60 mins using a 63x oil objective.

-

Settings: 488 nm laser (0.5-2% power) to minimize photobleaching.

-

Expected Results:

-

0-5 min: Diffuse cytoplasmic fluorescence.

-

15-45 min: Gradual accumulation in the nucleus (co-localization with Hoechst) in LNCaP cells.

-

PC3 Cells: Signal remains diffuse/cytoplasmic (no AR to drive translocation).

Protocol B: Quantitative Uptake Analysis via Flow Cytometry

Objective: Quantify the cellular uptake kinetics and determine the impact of active transport vs. passive diffusion.

Step-by-Step Methodology:

-

Preparation: Seed cells in 6-well plates. Grow to 70% confluency.

-

Dose-Response: Treat cells with probe concentrations ranging from 10 nM to 1 µM for 1 hour.

-

Harvesting (The "Cold Shock" Method):

-

Aspirate media.

-

Immediately wash 3x with ice-cold PBS . Rationale: Low temperature halts endocytosis and active transport, preserving the internal state.

-

Trypsinize (0.05% Trypsin-EDTA) for 3 mins. Neutralize with cold media.

-

-

Quenching Extracellular Signal:

-

Resuspend cells in Trypan Blue (0.04%) for 1 minute, then wash. Rationale: Trypan Blue quenches extracellular fluorescence of surface-bound BODIPY/FITC, ensuring only internalized signal is measured.

-

-

Analysis:

-

Run on Flow Cytometer (e.g., BD LSRFortessa).

-

Gate on live singlets (FSC/SSC).

-

Measure Median Fluorescence Intensity (MFI) in the FITC channel.

-

Part 4: Mechanism of Action & Signaling Pathway

Understanding the biological context is crucial for interpreting imaging data. The diagram below illustrates the pathway targeted by imidazolidinedione probes.

Caption: Figure 2. Mechanism of Action: Probe binding induces conformational changes preventing transcription.

Part 5: Troubleshooting & Expert Tips

-

High Background Signal:

-

Cause: Hydrophobic probes sticking to the plastic culture dish.

-

Solution: Use glass-bottom dishes exclusively. Wash cells with media containing 1% BSA (Bovine Serum Albumin) before imaging; BSA acts as a "scavenger" for non-specifically bound lipophilic dyes.

-

-

Punctate vs. Diffuse Signal:

-

Observation: Bright spots in the cytoplasm.

-

Diagnosis: The probe may be trapped in lysosomes (lysosomotropism) rather than binding the cytosolic AR.

-

Validation: Co-stain with LysoTracker Red.[1] If Pearson's Correlation Coefficient > 0.7, your probe is trapped. Consider changing the linker to a more rigid or charged structure to alter pKa.

-

-

No Nuclear Translocation:

-

Diagnosis: The fluorophore might be blocking the Nuclear Localization Signal (NLS) on the AR.

-

Solution: Verify binding affinity using a competitive radioligand binding assay (

-Enzalutamide) against your fluorescent probe. If

-

References

-

Enzalutamide Mechanism & Autophagy

-

Lin, Y-C., et al. (2020). "Enzalutamide induces autophagy in the J82 and T24 cell lines."[2] ResearchGate.

-

-

Small Molecule Probe Design

- Kramer, L., et al. (2012). "Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors." Organic & Biomolecular Chemistry.

-

Intracellular Pharmacokinetics

- Turemis, M., et al. (2017). "Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs." Pharmaceutical Research.

-

Fluorescent Conjugation Strategies

- Toseland, C.P. (2013). "Fluorescent labeling and modification of proteins." Journal of Chemical Biology.

Sources

Application Note & Protocols: A High-Throughput Screening Cascade for Novel 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione Analogues

Abstract

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including notable anticancer properties.[1][2] The exploration of novel analogues, such as those derived from 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione, necessitates a robust and efficient screening strategy to identify and validate promising lead compounds. This document provides an in-depth guide to establishing a comprehensive high-throughput screening (HTS) cascade, from initial large-scale primary screening to meticulous hit validation and characterization. We present detailed, field-proven protocols for both biochemical (target-based) and cell-based (phenotypic) assays, emphasizing the scientific rationale behind experimental design and the implementation of self-validating systems to ensure data integrity.

The High-Throughput Screening Funnel: A Strategic Overview

The foundation of a successful drug discovery campaign is a logically structured screening cascade designed to efficiently triage large compound libraries.[3] The goal is to move from hundreds of thousands of compounds to a handful of well-characterized, validated hits. This process is best visualized as a funnel, where each successive stage increases in complexity and biological relevance while reducing the number of compounds under investigation.

The rationale for this multi-stage approach is rooted in resource management and scientific rigor. Primary screens are designed for speed and scalability, while downstream secondary and orthogonal assays are employed to eliminate false positives and build a comprehensive profile of a compound's activity and specificity.[4][5]

Caption: The HTS Screening Cascade.

Primary Screening Assays: The First Pass

The choice of a primary assay is the most critical decision in the screening campaign and depends on whether the goal is to find modulators of a known biological target (target-based) or to identify compounds that produce a desired cellular outcome (phenotypic).[3][6] We will detail protocols for both approaches, which can be run in parallel or sequentially.

Protocol: Target-Based Biochemical Screen (AlphaScreen® Kinase Assay)

Rationale & Causality: Many anticancer agents function by inhibiting protein kinases.[7] This protocol describes a generic kinase inhibition assay using AlphaScreen® technology. AlphaScreen® is a bead-based, non-radioactive, homogeneous assay platform well-suited for HTS.[8][9][10] The principle relies on the proximity of a donor and acceptor bead.[11] When a biotinylated substrate peptide is phosphorylated by the kinase, it is captured by streptavidin-coated donor beads and a phospho-specific antibody on protein A-coated acceptor beads. This proximity allows singlet oxygen generated by the donor bead upon 680 nm excitation to diffuse and trigger a chemiluminescent cascade in the acceptor bead, producing a strong signal.[8][12] An inhibitor prevents substrate phosphorylation, keeping the beads separate and reducing the signal.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Enzyme Solution: Dilute "TargetKinase" to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.

-

Substrate/ATP Mix: Prepare a 4X solution containing biotinylated peptide substrate and ATP in Assay Buffer. For a competitive inhibitor screen, the ATP concentration should be at or near its Michaelis constant (Km) to ensure sensitivity.[13]

-

Compound Plates: Serially dilute the 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione analogue library in 100% DMSO, then create intermediate plates diluted in Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should be ≤1%.

-

Detection Mix: Prepare a 2X mix of Streptavidin-Donor beads and Protein A-Acceptor beads with a phospho-specific antibody in the dark.

-

-

Assay Procedure (384-well format):

-

Using an automated liquid handler, dispense 5 µL of 4X compound solution (or DMSO for controls) into the assay plate.

-

Add 5 µL of 2X Enzyme Solution to all wells.

-

Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of 4X Substrate/ATP Mix.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and initiate detection by adding 10 µL of 2X Detection Mix.

-

Incubate for 60 minutes in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).

-

Protocol: Cell-Based Phenotypic Screen (ATP-Based Viability Assay)

Rationale & Causality: Phenotypic screens measure a compound's effect in a more biologically relevant context, accounting for cell permeability and metabolism from the outset.[14][15][16] This protocol uses an ATP-based cell viability assay (e.g., CellTiter-Glo®) to identify compounds that are cytotoxic to a cancer cell line, such as the MCF-7 breast cancer line previously shown to be sensitive to hydantoin derivatives.[1] The assay principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[17] A luciferase reaction uses ATP to generate a luminescent signal; a decrease in signal indicates cell death or cytostasis.

Experimental Protocol:

-

Cell Culture & Plating:

-

Culture MCF-7 cells under standard conditions (e.g., DMEM, 10% FBS, 1% Pen/Strep at 37°C, 5% CO₂).

-

Harvest cells and perform a cell count. Dilute to an optimized seeding density (e.g., 2,500 cells/well) in 40 µL of media.

-

Using a multi-channel pipette or automated dispenser, seed the cells into a 384-well white, solid-bottom assay plate.

-

Incubate for 24 hours to allow cells to attach and resume logarithmic growth.

-

-

Compound Treatment:

-

Prepare 1000X stock plates of the analogue library in DMSO.

-

Using an acoustic liquid handler (e.g., ECHO®) or pin tool, transfer ~50 nL of compound from the stock plate to the cell plate. This results in a final concentration of ~10 µM with 0.1% DMSO.

-

Controls: Dedicate columns for vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., 1 µM Staurosporine).

-

-

Incubation and Lysis:

-

Incubate the treated cell plates for 72 hours at 37°C, 5% CO₂.

-

Equilibrate the plates and the ATP detection reagent to room temperature.

-

Add 25 µL of the ATP detection reagent to each well. This single-step reagent lyses the cells to release ATP and provides the necessary luciferase/luciferin substrate.

-

Place the plate on an orbital shaker for 2 minutes to ensure complete lysis and mixing.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Read the luminescence on a compatible plate reader.

-

Assay Validation: The Foundation of Trustworthy Data

Before initiating a full-scale screen, the assay must be rigorously validated to ensure it is robust, reproducible, and capable of identifying true hits.[18] The primary statistical metric for this is the Z'-factor (Z-prime).[19]

Z'-Factor Calculation: The Z'-factor provides a measure of the separation between the positive and negative control distributions, accounting for both the dynamic range and data variation.[20][21]

Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

-

μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or potent inhibitor).

-